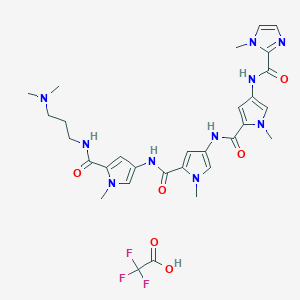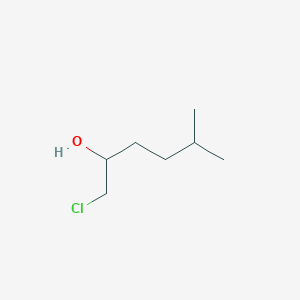
N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl (ethanedione) group. This particular compound features a 3-hydroxypropyl group and a 2-methyl-5-nitrophenyl group attached to the nitrogen atoms of the oxalamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of oxalyl chloride with appropriate amines. The general synthetic route can be outlined as follows:
Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.
Reaction with Amines: The oxalyl chloride is then reacted with 3-hydroxypropylamine and 2-methyl-5-nitroaniline under controlled conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or ketones from the hydroxypropyl group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide would depend on its specific interactions with molecular targets. Generally, compounds with nitro and hydroxy groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(3-hydroxypropyl)-N2-(phenyl)oxalamide
- N1-(2-methyl-5-nitrophenyl)-N2-(ethyl)oxalamide
- N1-(3-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide
Uniqueness
N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-N'-(2-methyl-5-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-8-3-4-9(15(19)20)7-10(8)14-12(18)11(17)13-5-2-6-16/h3-4,7,16H,2,5-6H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRFVSKKDFGBDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387747.png)
![Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2387748.png)

![N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2387750.png)
![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)


![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2387762.png)



![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2387767.png)
![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)
